Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C25H25NO6 It is known for its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing protective effects against cellular damage .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 2,6-dimethyl-4-{4-[(3-methylbenzoyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
324577-13-1 |
---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(3-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO6/c1-14-7-6-8-18(13-14)23(27)32-19-11-9-17(10-12-19)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3 |
InChI Key |
FCVLOLMWNUASKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.